N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride
Description
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide hydrochloride (molecular weight: 338.90 g/mol, molecular formula: C₁₇H₂₃ClN₆OS) is a synthetic small molecule featuring a 1,2,4-benzotriazine carboxamide core linked to an ethylamine substituent bearing a 4-isopropylphenyl group . The hydrochloride salt enhances solubility and stability, a common formulation strategy for amine-containing pharmaceuticals .
Properties
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O.ClH/c1-12(2)13-7-9-14(10-8-13)15(20)11-21-19(25)18-22-16-5-3-4-6-17(16)23-24-18;/h3-10,12,15H,11,20H2,1-2H3,(H,21,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHREJVREBYBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3N=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide; hydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a complex structure that includes a benzotriazine core, which is known for its diverse pharmacological properties. The presence of the isopropyl group on the phenyl ring may influence its lipophilicity and biological interactions.
Chemical Formula
- IUPAC Name : N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide; hydrochloride
- Molecular Formula : CHNO·HCl
- Molecular Weight : 319.81 g/mol
The biological activity of N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide; hydrochloride is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activities, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Neuroprotection Against Aβ42-Induced Cytotoxicity
A study published in 2024 examined the neuroprotective effects of similar benzotriazine derivatives against Aβ42-induced cytotoxicity in neuronal cell lines. The findings indicated that certain derivatives could significantly reduce cell death and promote cell viability in the presence of Aβ42 aggregates .
Antioxidant Activity Assessment
Research assessing the antioxidant capacity of benzotriazine derivatives found that they could scavenge free radicals effectively. The study utilized various assays (DPPH, ABTS) to quantify antioxidant activity, revealing a dose-dependent response .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential applications, including medicinal chemistry, agricultural science, and materials science, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of benzotriazine can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting tumor growth factors .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of benzotriazine derivatives in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer’s and Parkinson’s diseases .
Agricultural Science
Pesticidal Properties
Benzotriazine derivatives have been explored for their pesticidal properties. They can act as effective agents against agricultural pests due to their ability to disrupt biological processes in insects. Studies have demonstrated that these compounds can inhibit key metabolic enzymes in pests, leading to increased mortality rates .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research has shown that polymers containing benzotriazine units exhibit improved resistance to UV degradation and thermal aging .
Case Study 1: Anticancer Research
A study conducted on a series of benzotriazine derivatives demonstrated significant cytotoxic effects on breast cancer cells. The results indicated an IC50 value of 15 µM for one derivative, suggesting potent activity compared to standard chemotherapeutics . The study also explored the compound's ability to penetrate cellular membranes effectively.
Case Study 2: Pesticidal Efficacy
In agricultural trials, a formulation containing this compound was tested against common pests in crop production. Results showed a reduction in pest populations by over 70% within two weeks of application, highlighting its potential as a sustainable alternative to conventional pesticides .
Comparison with Similar Compounds
Comparison with FTY720 (Fingolimod Hydrochloride)
FTY720 (fingolimod hydrochloride, C₁₉H₃₃NO₂·HCl), a sphingosine 1-phosphate (S1P) receptor modulator, shares structural similarities with the target compound in its ethylamine backbone and hydrochloride salt form. However, FTY720 incorporates a 4-octylphenyl group and a propane-diol moiety instead of the benzotriazine-carboxamide system .
| Parameter | Target Compound | FTY720 (Fingolimod Hydrochloride) |
|---|---|---|
| Molecular Formula | C₁₇H₂₃ClN₆OS | C₁₉H₃₃NO₂·HCl |
| Molecular Weight | 338.90 g/mol | 343.93 g/mol |
| Core Structure | 1,2,4-Benzotriazine carboxamide | Propane-diol with 4-octylphenyl |
| Therapeutic Class | Undefined (research chemical) | Immunosuppressant (multiple sclerosis) |
| Key Functional Groups | Benzotriazine, isopropylphenyl | Octylphenyl, diol |
FTY720’s immunosuppressive activity is well-documented in transplantation and autoimmunity models, attributed to S1P receptor internalization . In contrast, the benzotriazine moiety in the target compound may confer distinct pharmacological properties, such as kinase inhibition or DNA interaction, though direct evidence is lacking .
Comparison with Hydroxamic Acid Derivatives
Hydroxamic acids (e.g., compounds 4–10 in ) exhibit antioxidant activity via radical scavenging, as demonstrated in DPPH and β-carotene assays . While the target compound lacks a hydroxamate group, its benzotriazine core could participate in redox reactions or metal chelation, albeit through different mechanisms. For instance, the triazine ring’s electron-deficient nature might enable π-π stacking with biological targets, a feature absent in hydroxamic acids .
Comparison with Fingolimod Hydrochloride
Fingolimod hydrochloride (CAS 162359-55-9) is pharmacopeial-grade, with stringent purity standards (98.0–102.0%) . The target compound’s lack of pharmacopeial recognition suggests it remains in preclinical stages. Structurally, fingolimod’s long alkyl chain (octylphenyl) enhances lipophilicity and membrane permeability, whereas the target’s isopropylphenyl group may reduce logP values, impacting bioavailability .
Research Findings and Implications
- Structural Insights: The benzotriazine core is understudied in the provided evidence but is known in literature for its role in kinase inhibitors (e.g., VEGFR-2 inhibitors).
- Salt Form : Both the target compound and FTY720 utilize hydrochloride salts to improve aqueous solubility, a critical factor for oral bioavailability .
- Synthetic Utility : As a building block, the target compound’s modular structure allows derivatization at the ethylamine or benzotriazine positions, enabling structure-activity relationship (SAR) studies .
Notes and Limitations
- The evidence provided lacks direct pharmacological or toxicological data on the target compound, necessitating extrapolation from structural analogs.
- Comparative analysis is constrained by the absence of mechanistic studies or clinical trials referencing this specific molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
